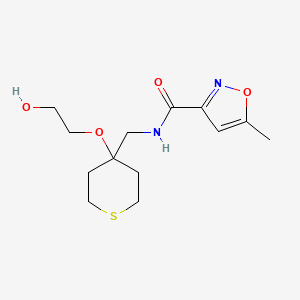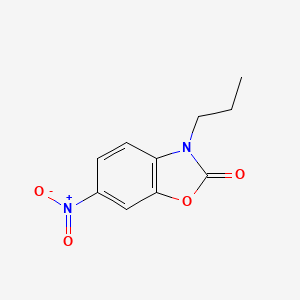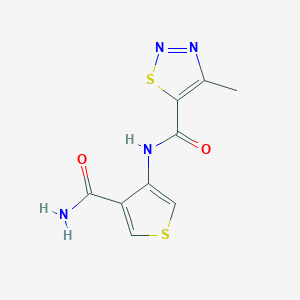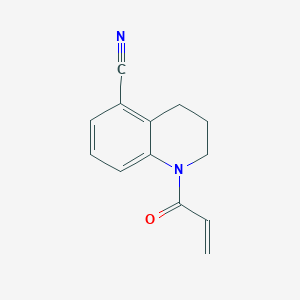
N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide is a compound belonging to a class of organic compounds known as oxadiazoles, which exhibit a wide range of biological activities. Its structure features a trifluoromethyl group, enhancing its stability and bioavailability. The piperidin-1-yl and benzamide groups contribute to its potential as a pharmacologically active compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide typically involves several steps:
Formation of the oxadiazole ring: This involves the reaction of a hydrazide with an appropriate acid derivative, commonly utilizing acylation conditions.
Introduction of the piperidin-1-yl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Addition of the benzamide group: The final step involves coupling the benzamide moiety through condensation reactions under specific conditions, which might include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: For large-scale production, optimizations include the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and pressure conditions are meticulously managed to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly on the piperidine ring, yielding different oxidized species under varying conditions.
Reduction: Reduction reactions, particularly on the oxadiazole ring, can yield less oxidized forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for functional modifications of the compound.
Common Reagents and Conditions: Oxidizing agents like PCC (pyridinium chlorochromate) for selective oxidations, reducing agents like lithium aluminum hydride for reduction reactions, and diverse catalysts for substitution reactions are frequently used.
Major Products Formed: Depending on the reagents and conditions used, the major products typically include modified versions of the original compound with varied functional groups introduced or altered through these reactions.
Applications De Recherche Scientifique
The compound has significant applications across several scientific disciplines:
Chemistry: As a reagent in organic synthesis, it serves as a building block for creating complex molecules due to its versatile functional groups.
Biology: It is used in the development of molecular probes for studying biological pathways and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.
Industry: The compound is valuable in the development of agrochemicals and materials science due to its stability and reactivity.
Mécanisme D'action
The compound exerts its effects through interactions at the molecular level, binding to specific targets such as enzymes or receptors, thereby influencing biological pathways. The trifluoromethyl group enhances its interaction with hydrophobic pockets in proteins, while the oxadiazole and piperidin-1-yl groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
5-(trifluoromethyl)-1,3,4-oxadiazole derivatives: These share the oxadiazole core and exhibit similar biological activities but differ in side-chain modifications.
N-(2-oxo-2-(piperidin-1-yl)ethyl)benzamide derivatives: These lack the trifluoromethyl group, affecting their stability and bioactivity.
Uniqueness: The presence of the trifluoromethyl group in N-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzamide confers unique physicochemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other compounds in its class.
Propriétés
IUPAC Name |
N-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O3/c18-17(19,20)16-23-22-15(27-16)12-7-4-8-24(10-12)13(25)9-21-14(26)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDYQNZJWWIGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2773469.png)
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2773472.png)
![N-({4-[(3R)-3-methylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2773475.png)
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2773477.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2773482.png)


